

# An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1296539

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of **4-[3-(Dimethylamino)propoxy]benzaldehyde**, a versatile organic compound with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, explores potential pharmacological activities based on structurally related compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.

## Chemical and Physical Properties

**4-[3-(Dimethylamino)propoxy]benzaldehyde** is a substituted benzaldehyde featuring a dimethylaminopropoxy group at the para position. This structural motif imparts both hydrophilic (amine group) and lipophilic (aromatic ring and alkyl chain) characteristics, influencing its solubility and potential biological interactions.

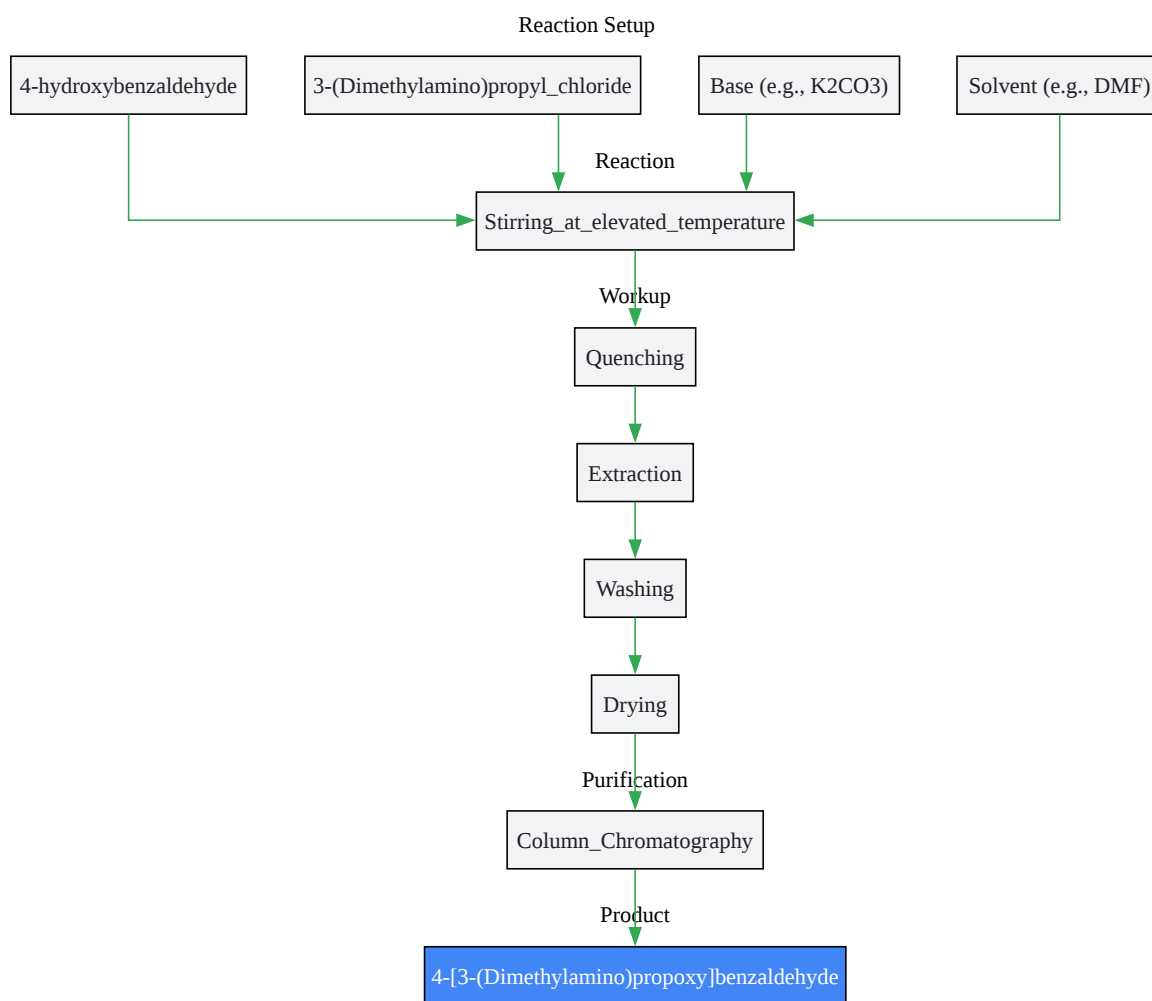
Table 1: Physicochemical Properties of **4-[3-(Dimethylamino)propoxy]benzaldehyde**<sup>[1][2][3][4]</sup>

Property	Value	Reference
IUPAC Name	4-[3-(Dimethylamino)propoxy]benzaldehyde	[1]
CAS Number	26934-35-0	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	207.27 g/mol	[1][2][3]
Appearance	Colorless to Yellow Liquid	[5]
Density	1.031 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.543	[4]
Flash Point	113 °C (235.4 °F) - closed cup	[4]
SMILES	<chem>CN(C)CCCOc1ccc(C=O)cc1</chem>	[1]
InChIKey	ZYOHTXKOHWSJMZ-UHFFFAOYSA-N	[1]

## Synthesis

While specific, detailed synthetic procedures for **4-[3-(Dimethylamino)propoxy]benzaldehyde** are not extensively published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a 3-(dimethylamino)propyl halide.

Workflow for a Proposed Synthesis:



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Caption: Proposed Williamson ether synthesis workflow.

## Potential Pharmacological Properties

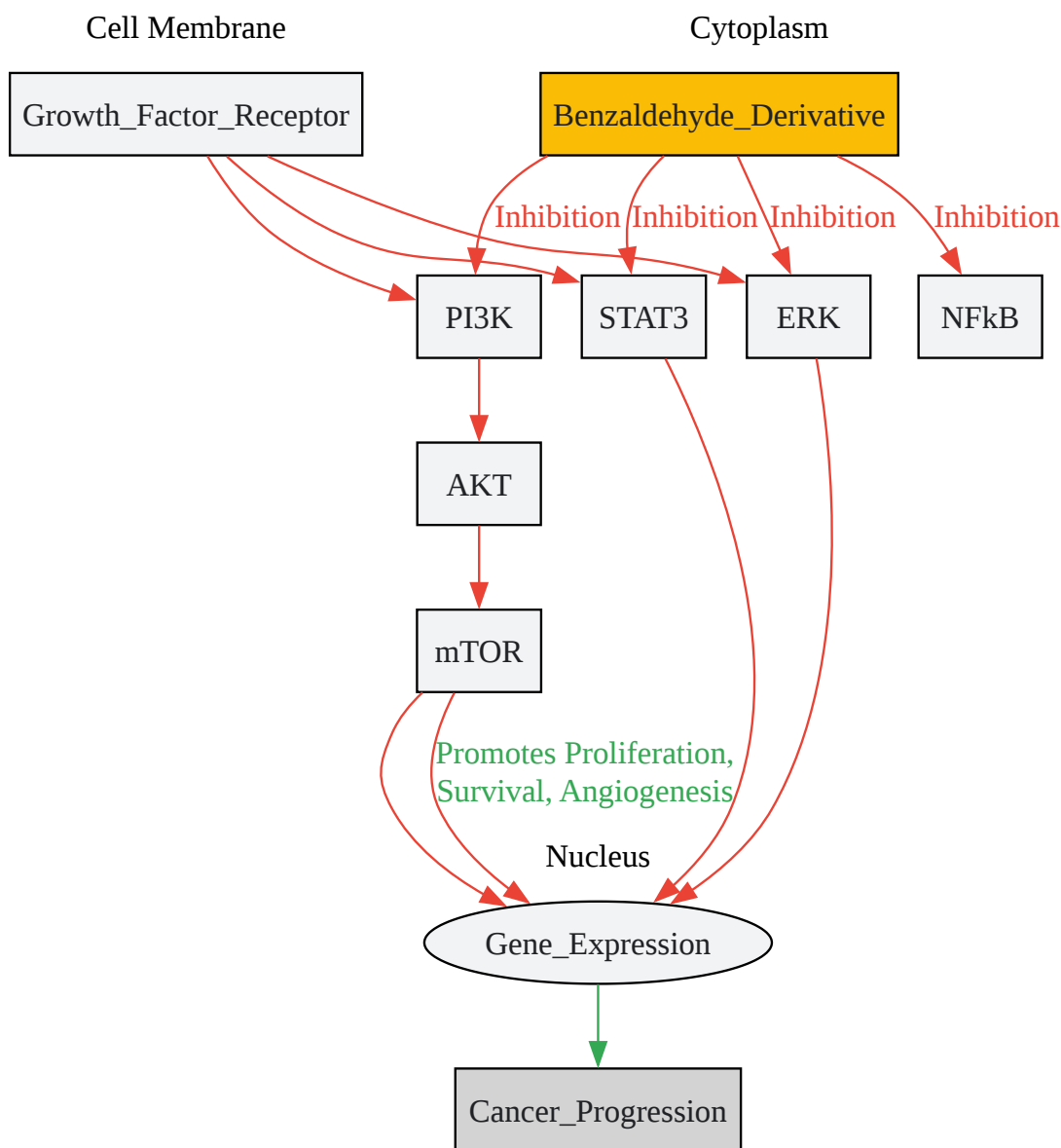
Direct pharmacological studies on **4-[3-(Dimethylamino)propoxy]benzaldehyde** are limited in publicly available literature. However, the benzaldehyde scaffold is a common feature in molecules with diverse biological activities. Research on structurally similar compounds, particularly other 4-alkoxy-benzaldehyde derivatives, suggests potential for antimicrobial and anticancer applications.

## Potential Anticancer Activity

Numerous benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][6] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways that are frequently dysregulated in cancer.

### Potential Signaling Pathways Affected by Benzaldehyde Derivatives:

Studies on various benzaldehyde compounds have indicated their ability to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7][8] Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.



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Caption: Potential inhibition of cancer signaling pathways.

## Potential Antimicrobial Activity

Schiff bases and metal complexes derived from substituted benzaldehydes have demonstrated significant antimicrobial properties.[9][10][11] The imine group ( $-C=N-$ ) in Schiff bases is often

crucial for their biological activity. The mechanism of action is thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes.[12]

Table 2: Antimicrobial Activity of a Representative Benzaldehyde-Derived Schiff Base

The following data is for a Schiff base derived from a substituted benzaldehyde and is presented as an example of the potential activity.

Microorganism	Zone of Inhibition (mm)
Staphylococcus aureus	15 ± 1.2
Escherichia coli	12 ± 0.8
Candida albicans	18 ± 1.5

Note: Data is hypothetical and for illustrative purposes only, based on typical results from the literature for similar compounds.

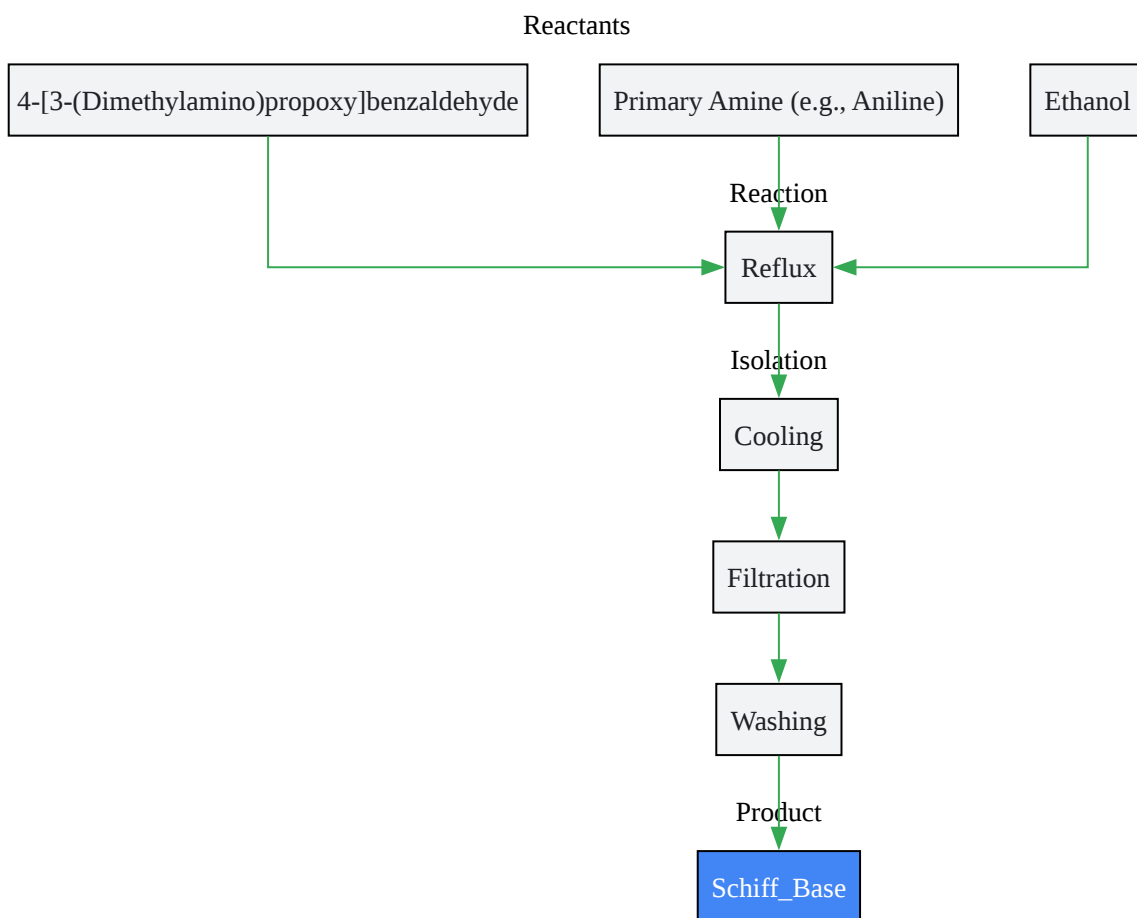
## Experimental Protocols

The following are detailed, representative protocols for the synthesis of a derivative and the biological evaluation of compounds like **4-[3-(Dimethylamino)propoxy]benzaldehyde**.

### Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from an aldehyde and a primary amine.

Workflow for Schiff Base Synthesis:



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Caption: General workflow for Schiff base synthesis.

Protocol:

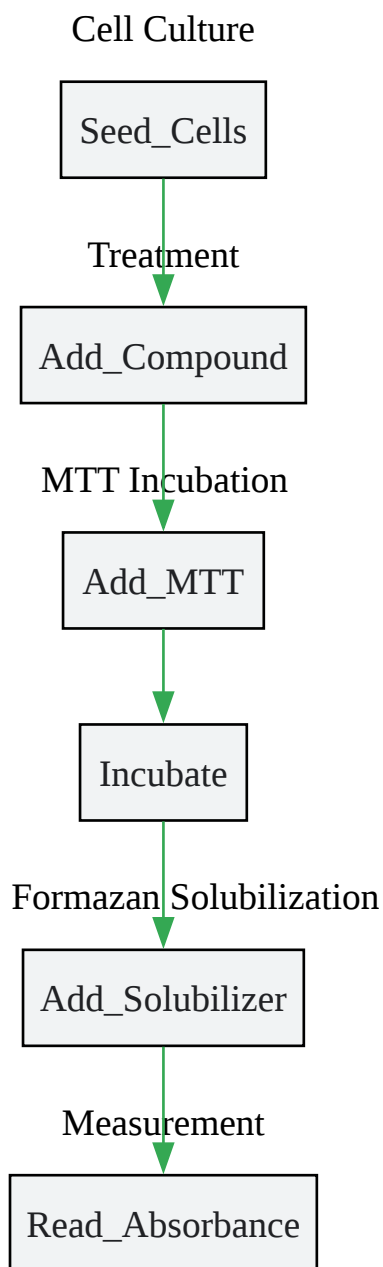
- Dissolve equimolar amounts of **4-[3-(Dimethylamino)propoxy]benzaldehyde** and the desired primary amine in a minimal amount of absolute ethanol.

- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
- Characterize the product using spectroscopic methods such as FT-IR, <sup>1</sup>H-NMR, and Mass Spectrometry.

## Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.<sup>[13][14][15][16][17]</sup>

Workflow for MTT Assay:



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Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100  $\mu\text{M}$ ) and a vehicle control (e.g., DMSO).
- Incubate the plates for 48-72 hours.
- Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37  $^{\circ}\text{C}$ .
- Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the  $\text{IC}_{50}$  value.

## Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.<sup>[18]</sup>

Protocol:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
- Inoculate each well with a standardized suspension of the target microorganism.
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plate under appropriate conditions (e.g., 37  $^{\circ}\text{C}$  for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

## Safety Information

**4-[3-(Dimethylamino)propoxy]benzaldehyde** is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-[3-(Dimethylamino)propoxy]benzaldehyde** is a chemical intermediate with potential for further development in medicinal chemistry. Based on the activities of structurally related benzaldehyde derivatives, it is a promising scaffold for the design of novel anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a starting point for the synthesis of its derivatives and the evaluation of their biological properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296539#what-are-the-properties-of-4-3-dimethylamino-propoxy-benzaldehyde>]

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Address: 3281 E Guasti Rd

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